molecular formula C12H24CaO6 B14806517 Calcium,2-hydroxy-4-methylpentanoate

Calcium,2-hydroxy-4-methylpentanoate

Cat. No.: B14806517
M. Wt: 304.39 g/mol
InChI Key: WGUCENSHTWPKQB-UHFFFAOYSA-N
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Description

Calcium 2-hydroxy-4-methylpentanoate (CAS: 93778-33-7), also known as calcium (±)-bis[2-hydroxy-4-methylvalerate], is a pharmaceutical intermediate with the molecular formula C₆H₁₂O₃·½Ca and a molecular weight of 302.38 g/mol . It appears as a white powder with ≥99% purity and is utilized in the synthesis of specialized pharmaceuticals . The compound’s structure includes a hydroxyl group at the second carbon and a methyl branch at the fourth carbon of a pentanoate backbone, chelated to calcium .

Properties

Molecular Formula

C12H24CaO6

Molecular Weight

304.39 g/mol

InChI

InChI=1S/2C6H12O3.Ca/c2*1-4(2)3-5(7)6(8)9;/h2*4-5,7H,3H2,1-2H3,(H,8,9);

InChI Key

WGUCENSHTWPKQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)O.CC(C)CC(C(=O)O)O.[Ca]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of calcium,2-hydroxy-4-methylpentanoate typically involves the reaction of 2-hydroxy-4-methylpentanoic acid with calcium hydroxide. The process includes the following steps:

  • Dissolving 2-hydroxy-4-methylpentanoic acid in water.
  • Adding calcium hydroxide to the solution.
  • Stirring the mixture until the reaction is complete.
  • Filtering the resulting solution to remove any unreacted calcium hydroxide.
  • Evaporating the solvent to obtain the calcium salt .

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve additional purification steps such as recrystallization .

Chemical Reactions Analysis

Types of Reactions

Calcium,2-hydroxy-4-methylpentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Calcium,2-hydroxy-4-methylpentanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of calcium,2-hydroxy-4-methylpentanoate involves its interaction with various molecular targets and pathways. The compound acts as a calcium ion donor, which is essential for various physiological processes. It plays a crucial role in signal transduction pathways, muscle contraction, and bone mineralization .

Comparison with Similar Compounds

Ethyl 2-Hydroxy-4-Methylpentanoate

  • Structure: Ethyl ester derivative of 2-hydroxy-4-methylpentanoic acid (C₈H₁₆O₃; MW: 160.21 g/mol) .
  • Applications : Key flavoring agent in wines and fermented beverages, contributing to blackberry and fruity aromas .
  • Sensory Impact: Detection thresholds vary by matrix; in red wine, its enantiomers (R- and S-forms) exhibit distinct organoleptic profiles. For example, R-enantiomers enhance fruity notes, while S-enantiomers contribute to complexity .

Comparison with Calcium Salt :

  • Physical State: Ethyl ester is liquid (volatile), whereas the calcium salt is a non-volatile solid .
  • Bioactivity : The ethyl ester is metabolically active in oral and gut microbiomes, showing elevated levels in periodontal disease and breast cancer subtypes . In contrast, the calcium salt’s pharmaceutical applications suggest targeted biochemical interactions .

Ethyl 2-Hydroxy-3-Methylbutanoate

  • Structure : Shorter carbon chain (C₇H₁₄O₃; MW: 146.18 g/mol) with hydroxyl and methyl groups at positions 2 and 3, respectively .
  • Applications : Wine aroma modifier; detection thresholds in red wine are higher (51 mg/L for R-enantiomer) due to matrix effects .
  • Sensory Role: Imparts tropical fruit nuances, distinct from the blackberry notes of ethyl 2-hydroxy-4-methylpentanoate .

Comparison with Calcium 2-Hydroxy-4-Methylpentanoate:

  • Branching Position : The methyl group position (C4 vs. C3) alters solubility and interaction with biological targets.
  • Industrial Use : Ethyl esters are flavor additives, while the calcium salt serves synthetic chemistry .

Other Calcium Salts of Hydroxy Acids

  • Example: Calcium lactate (C₆H₁₀CaO₆) vs. Calcium 2-hydroxy-4-methylpentanoate.
  • Function: Calcium lactate is a food preservative and calcium supplement, whereas the methylpentanoate derivative is niche in pharmaceuticals .
  • Bioavailability: Methyl branching in 2-hydroxy-4-methylpentanoate may enhance lipid solubility compared to linear hydroxy acids .

Research Findings and Data Tables

Table 1: Key Properties of Calcium 2-Hydroxy-4-Methylpentanoate and Analogues

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Physical State Primary Use
Calcium 2-hydroxy-4-methylpentanoate 93778-33-7 C₆H₁₂O₃·½Ca 302.38 White powder Pharmaceutical intermediate
Ethyl 2-hydroxy-4-methylpentanoate 10348-47-7 C₈H₁₆O₃ 160.21 Liquid Flavoring agent
Ethyl 2-hydroxy-3-methylbutanoate N/A C₇H₁₄O₃ 146.18 Liquid Wine aroma modifier

Table 2: Metabolomic and Clinical Significance

Compound Biological Role Key Findings
2-Hydroxy-4-methylpentanoate (acid form) Oral/gut microbiome metabolite Elevated in periodontal disease and breast cancer subtypes (luminal A/B) .
Ethyl 2-hydroxy-4-methylpentanoate Wine aroma compound Enantiomers (R/S) differentially enrich blackberry and floral notes in wines .

Q & A

Basic: What are the optimal synthetic routes for Calcium 2-hydroxy-4-methylpentanoate, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis of calcium salts like Calcium 2-hydroxy-4-methylpentanoate often involves neutralization of the corresponding hydroxy acid with calcium hydroxide or carbonate. For structurally similar compounds (e.g., Sodium 2-amino-4-hydroxy-4-methylpentanoate), one-step synthesis strategies are prioritized to minimize intermediates and improve efficiency . Reaction conditions such as pH, temperature, and solvent polarity significantly impact yield. For example, maintaining a pH >10 during neutralization ensures complete deprotonation of the hydroxy acid, while controlled temperature (25–40°C) prevents side reactions like esterification. Factorial design of experiments (DoE) is recommended to optimize parameters systematically, reducing the number of trials while accounting for interactions between variables . Computational tools like REAXYS and PubChem can predict feasible pathways and validate reaction mechanisms .

Basic: Which spectroscopic techniques are most effective for characterizing Calcium 2-hydroxy-4-methylpentanoate?

Methodological Answer:
Structural characterization requires a combination of techniques:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify functional groups (e.g., hydroxyl, carboxylate) and confirm branching in the 4-methylpentanoate chain. For calcium salts, solid-state NMR may resolve coordination geometry .
  • FT-IR Spectroscopy : Peaks at ~3400 cm1^{-1} (O-H stretch) and ~1550–1650 cm1^{-1} (asymmetric COO^- stretch) confirm the presence of the hydroxy acid and calcium carboxylate .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) validates molecular weight and detects impurities. PubChem and ECHA databases provide reference spectra for cross-validation .

Advanced: How can researchers resolve contradictions in thermodynamic data (e.g., solubility, stability) reported across studies?

Methodological Answer:
Contradictions often arise from differences in experimental setups (e.g., solvent purity, temperature calibration). To address this:

  • Standardize Protocols : Use IUPAC-recommended methods for solubility measurements (e.g., gravimetric analysis under inert atmospheres) .
  • Cross-Validate Techniques : Compare results from isothermal titration calorimetry (ITC) with computational predictions using tools like COSMOtherm .
  • Leverage Repositories : NIST Standard Reference Data provides certified values for thermodynamic properties, serving as a benchmark .
  • Statistical Analysis : Apply ANOVA to assess variability between datasets and identify outliers .

Advanced: What computational approaches are suitable for studying the interaction of Calcium 2-hydroxy-4-methylpentanoate with biological systems?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., calcium binding to metalloenzymes) using force fields like CHARMM or AMBER. Tools like GROMACS optimize simulation parameters .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., charge distribution on the carboxylate group) to predict reactivity in aqueous environments .
  • AI-Driven Platforms : COMSOL Multiphysics integrates machine learning to model diffusion kinetics and metabolic pathways, enabling real-time adjustments to experimental parameters .

Advanced: How can mechanistic insights into the biological activity of Calcium 2-hydroxy-4-methylpentanoate be experimentally validated?

Methodological Answer:

  • In Vitro Assays : Use cell cultures (e.g., osteoblasts for calcium uptake studies) with calcium-sensitive fluorophores (e.g., Fluo-4) to quantify intracellular calcium dynamics .
  • Isothermal Calorimetry (ITC) : Measure binding affinities between the compound and target proteins (e.g., calcium-sensing receptors) .
  • Toxicology Profiling : Follow ECHA guidelines for acute toxicity testing, including LD50_{50} determination in rodent models .

Experimental Design: How to design stability studies for Calcium 2-hydroxy-4-methylpentanoate under varying environmental conditions?

Methodological Answer:

  • Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) to simulate long-term storage. Monitor degradation via HPLC .
  • DOE Frameworks : Use a 2k^k factorial design to test interactions between light, oxygen, and pH. Response surface methodology (RSM) identifies optimal storage conditions .
  • Kinetic Modeling : Apply the Arrhenius equation to extrapolate shelf life from accelerated data .

Data Analysis: How to address batch-to-batch variability in synthesis?

Methodological Answer:

  • Statistical Process Control (SPC) : Implement control charts to monitor critical quality attributes (CQAs) like purity and particle size .
  • Multivariate Analysis (MVA) : Use principal component analysis (PCA) to correlate variability with raw material quality or mixing times .
  • Replicate Studies : Conduct triplicate syntheses under identical conditions to distinguish systematic errors from random noise .

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